1-Octyl-1,4-diazepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-octyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-2-3-4-5-6-7-11-15-12-8-9-14-10-13-15/h14H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPYZFDONNNPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307954 | |
| Record name | 1-octyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54256-47-2 | |
| Record name | NSC197218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-octyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Organic Transformations of 1 Octyl 1,4 Diazepane
Nucleophilic and Electrophilic Reactivity at the Nitrogen Centers of the Diazepane Ring
The reactivity of the 1,4-diazepane ring in 1-Octyl-1,4-diazepane is centered on the lone pairs of electrons on the two nitrogen atoms, which confer nucleophilic character. The N-4 nitrogen, being a secondary amine, is generally more nucleophilic and less sterically hindered than the N-1 tertiary amine, which is attached to the bulky octyl group.
Nucleophilic Reactivity The secondary amine (N-4) is the primary site for nucleophilic reactions such as alkylation and acylation. These reactions are fundamental for the further diversification of the diazepane scaffold.
N-Alkylation: The N-4 position can be readily alkylated using various alkyl halides or other electrophilic alkylating agents. This reaction proceeds via a standard nucleophilic substitution mechanism (S_N2). wikipedia.orgsavemyexams.com The choice of solvent and base is crucial for achieving high yields and preventing side reactions. For instance, reactions can be carried out using an alkyl halide in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent. smolecule.com
N-Acylation: Reaction with acyl chlorides or anhydrides smoothly converts the secondary amine at N-4 into an amide. This transformation is typically rapid and can be performed under mild conditions. smolecule.com The resulting amide is significantly less basic and nucleophilic than the parent amine.
Reductive Amination: The secondary amine can also react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to form a new N-C bond, a process known as reductive amination. nih.gov
The tertiary amine at N-1 is significantly less reactive as a nucleophile due to steric hindrance from the octyl group and the diazepane ring. However, it can still react with potent electrophiles.
Electrophilic Reactivity While the nitrogen atoms are primarily nucleophilic, they can be made to react as electrophilic centers.
N-Oxide Formation: The tertiary nitrogen at N-1 can be oxidized to an N-oxide using strong oxidizing agents like hydrogen peroxide or m-CPBA. google.com Amine oxides are versatile intermediates; for example, they can undergo semanticscholar.orgnih.gov-sigmatropic rearrangements (Sommelet-Hauser or aza-Wittig type rearrangements). wikipedia.org The oxidation of long-chain alkyl tertiary amines can sometimes present challenges, such as gel formation, requiring careful control of reaction conditions. google.com
Halogenation: In the presence of halogenating agents, N-haloamines can be formed, which can then participate in further transformations.
Table 1: Representative Nucleophilic Reactions at the N-4 Center
| Reaction Type | Reagent | Product | Conditions |
| N-Alkylation | Benzyl bromide (BnBr) | 1-Octyl-4-benzyl-1,4-diazepane | K₂CO₃, Acetonitrile, RT |
| N-Acylation | Acetyl chloride (AcCl) | 1-(1-Octyl-1,4-diazepan-4-yl)ethan-1-one | Triethylamine, CH₂Cl₂, 0 °C to RT |
| Michael Addition | Acrylonitrile | 3-(4-Octyl-1,4-diazepan-1-yl)propanenitrile | Methanol, RT |
Functionalization Reactions of the Octyl Side Chain
The octyl side chain is a saturated hydrocarbon and is generally unreactive. Its functionalization typically requires harsh conditions or specific catalytic methods that can generate radical or carbocationic intermediates.
Radical Halogenation: In the presence of a radical initiator (e.g., UV light or AIBN), the octyl chain can undergo free-radical halogenation with agents like N-bromosuccinimide (NBS) or sulfuryl chloride. This reaction is generally not selective and leads to a mixture of halogenated isomers at various positions along the chain.
Oxidation: While alkanes are resistant to oxidation, certain catalytic systems involving transition metals can achieve selective C-H oxidation. However, a more common pathway for degradation involves oxidation at the carbon atom alpha to a nitrogen atom (the α-carbon of the octyl group). Oxidative degradation of amines can be initiated by the formation of an amine radical, followed by hydrogen abstraction from the α-carbon. oup.com Studies on long-chain alkylamines show that they can be enzymatically oxidized to the corresponding aldehydes and then to fatty acids. nih.gov The presence of long alkyl chains can sometimes confer higher oxidative stability compared to shorter chains like ethylene (B1197577) spacers. oup.comsci-hub.semdpi.com
Table 2: Potential Functionalization Reactions of the Octyl Side Chain
| Reaction Type | Reagent(s) | Potential Product(s) | General Conditions |
| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | Mixture of bromo-octyl-1,4-diazepanes | CCl₄, Reflux |
| Terminal Oxidation | Specific P450 enzymes or catalysts | 8-Hydroxy-1-octyl-1,4-diazepane | Biocatalytic or specific chemical catalysis |
Ring-Opening and Ring-Contraction Pathways of the 1,4-Diazepane System
The seven-membered 1,4-diazepane ring is generally stable but can undergo ring-opening or ring-contraction reactions under specific conditions, particularly with activation.
Ring-Opening Reactions: Acid-catalyzed ring-opening of diazepanes can occur, especially in the presence of strong acids or upon formation of certain derivatives. Studies on related benzodiazepines show that the seven-membered ring can exist in equilibrium with an open-chain form under acidic conditions. nih.gov For this compound, protonation of the nitrogen atoms could facilitate nucleophilic attack by a solvent molecule or a counter-ion, leading to cleavage of a C-N bond, although this would likely require forcing conditions. The thermal decomposition of related diazepane derivatives has been studied, showing fragmentation pathways that involve the cleavage of the ring. walshmedicalmedia.com
Ring-Contraction Reactions: Ring contractions of diazepine (B8756704) systems are known transformations. For example, some 1,4-diazepine derivatives have been shown to undergo ring contraction to form pyrrole (B145914) structures. researchgate.net Another documented pathway for related benzodiazepine-diones is a ring contraction to a quinazoline-4-one, which proceeds through the elimination of HNO and CO. wikipedia.org Such reactions often require specific substitution patterns or oxidation states not present in the parent this compound but could be accessed through its derivatives.
Table 3: Potential Ring Transformation Pathways
| Transformation | Conditions | Potential Product Type | Reference Context |
| Acid-Catalyzed Ring Opening | Strong acid (e.g., HCl), heat | Acyclic amino-ether/halide | Analogy with imidazobenzodiazepines nih.gov |
| Reductive Ring Cleavage | Strong reducing agents (e.g., LiAlH₄) on acylated derivatives | Amino-alcohols | General reactivity of cyclic amides |
| Ring Contraction | Acid-catalyzed recyclization of furan-substituted precursors | Pyrrolo[1,2-a] google.comnih.govdiazepines | Furan ring opening followed by cyclization researchgate.net |
Metal-Catalyzed Reactions Involving the Diazepane Core
The nitrogen atoms of this compound can act as ligands, coordinating to metal centers to form catalysts for a variety of organic transformations. The diazepane framework can provide a unique steric and electronic environment for the metal.
Palladium-Catalyzed Cross-Coupling: The diazepane moiety can be a substrate in palladium-catalyzed reactions. For example, α-arylation of 1,4-diazepane-5,7-diones with aryl halides has been achieved using palladium catalysts like Pd(t-Bu₃P)₂. semanticscholar.orgnih.gov While this compound itself is not the substrate here, its derivatives with carbonyl groups adjacent to the nitrogens can participate in such C-C bond-forming reactions.
Copper-Catalyzed Reactions: Copper catalysts have been used for intramolecular C-N cross-coupling reactions to synthesize azetidine-fused 1,4-diazepine derivatives. nih.gov
Rare-Earth Metal Catalysis: Scandium and Yttrium complexes bearing 6-amino-1,4-diazepane ligands have been shown to be active catalysts for the hydroamination/cyclization of aminoalkenes. core.ac.ukrsc.org This suggests that this compound could serve as a neutral N-donor ligand in similar catalytic systems.
Nickel-Catalyzed CO₂ Fixation: Nickel(II) complexes with diazepane-based ligands have been developed as catalysts for the conversion of atmospheric CO₂ into organic carbonates. nih.gov The diazepane ligand plays a crucial role in stabilizing the nickel center and facilitating the catalytic cycle.
Table 4: Examples of Metal-Catalyzed Reactions with Diazepane Systems
| Metal/Catalyst | Reaction Type | Role of Diazepane | Example Application |
| Palladium (e.g., Pd(t-Bu₃P)₂) | α-Arylation | Substrate (as dione (B5365651) derivative) | Synthesis of CaV1.3 inhibitors semanticscholar.orgnih.gov |
| Copper (e.g., CuI) | Intramolecular C-N Coupling | Substrate Precursor | Synthesis of functionalized 1,4-benzodiazepines nih.gov |
| Scandium / Yttrium | Hydroamination/Cyclization | Ancillary Ligand | Catalysis with aminoalkenes core.ac.ukrsc.org |
| Nickel | CO₂ Fixation | N-donor Ligand | Conversion of epoxides to cyclic carbonates nih.gov |
Pericyclic and Rearrangement Reactions of this compound
Pericyclic reactions are concerted reactions involving a cyclic transition state and are governed by orbital symmetry rules. libretexts.orgstereoelectronics.org For a saturated molecule like this compound, these reactions are not directly applicable without prior modification to introduce π-systems.
Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. libretexts.org The most common are nih.govnih.gov rearrangements like the Cope and Claisen rearrangements, which require a 1,5-diene or allyl vinyl ether moiety, respectively. libretexts.org To induce such a reaction in the this compound system, unsaturation would need to be introduced, for instance, by converting it to a diazepine.
semanticscholar.orgnih.gov-Sigmatropic Rearrangements: More relevant are rearrangements involving heteroatoms. If the tertiary nitrogen of this compound were converted to an N-oxide or an N-ylide, it could potentially undergo a semanticscholar.orgnih.gov-sigmatropic rearrangement, such as the Sommelet-Hauser or aza-Wittig rearrangement. wikipedia.org This would involve the deprotonation of a carbon adjacent to the positively charged nitrogen, followed by a concerted rearrangement to form a new C-C or C-N bond.
Electrocyclic Reactions: These involve the formation or breaking of a ring in a concerted manner. Like sigmatropic rearrangements, they require a system of conjugated π-bonds and are therefore not directly applicable to the saturated this compound.
Schmidt Rearrangement: While not a reaction of this compound, the Schmidt rearrangement is a relevant synthetic method used to prepare bridged 1,4-diazepane derivatives from corresponding ketones, highlighting a key rearrangement in diazepane synthesis. researchgate.net
Investigation of Reaction Mechanisms through Kinetic and Isotopic Studies
Understanding the detailed mechanisms of reactions involving this compound requires kinetic and isotopic labeling studies. wustl.edu
Kinetic Analysis: The rates of reactions, such as N-alkylation or ring transformations, can be monitored under various conditions (e.g., temperature, concentration, pH) to determine rate laws and activation parameters. For example, NMR spectroscopy (including 2D-EXSY techniques) has been used to study the kinetics of ring inversion in 1,4-benzodiazepin-2-ones, providing insight into conformational dynamics. acs.org Spectrophotometry can be used for faster kinetic analysis at lower concentrations, as demonstrated in the study of the pH-dependent ring-opening/closing equilibrium of a related diazepine. nih.gov This study found the half-life for ring opening at gastric pH to be approximately 14 minutes, while ring closing at intestinal pH had a half-life of about 96 minutes. nih.gov
Isotopic Labeling Studies: Replacing specific atoms with their isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, ¹⁵N for ¹⁴N) is a powerful tool for elucidating reaction mechanisms. By tracing the position of the isotope in the products, one can map bond-breaking and bond-forming events. For instance, a deuterium-labeled octyl group could be used to investigate whether C-H activation occurs on the side chain during a metal-catalyzed reaction. Similarly, using ¹⁵N-labeled diazepane could clarify the pathways of ring-contraction or fragmentation reactions. Such studies are crucial for distinguishing between proposed mechanistic pathways, for example, in sigmatropic rearrangements or complex catalytic cycles. libretexts.org
Table 5: Mechanistic Investigation Techniques
| Technique | Application to this compound | Mechanistic Insight |
| Dynamic NMR (e.g., 2D-EXSY) | Study of ring conformational changes | Energy barriers for ring inversion, identification of stable conformers. acs.org |
| UV-Vis Spectrophotometry | Monitoring pH-dependent ring opening/closing | Rate constants (k_obs), half-life (t₁/₂), and equilibrium constants for ring transformations. nih.gov |
| Isotopic Labeling (e.g., ²H, ¹⁵N) | Tracing atom movement in a reaction | Elucidating bond cleavage/formation sites, distinguishing between intramolecular and intermolecular pathways. |
| Computational Studies (DFT) | Modeling transition states and intermediates | Calculating activation energy barriers, corroborating experimental kinetic data. acs.org |
Advanced Spectroscopic and Structural Elucidation of 1 Octyl 1,4 Diazepane
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 1-Octyl-1,4-diazepane, the molecular formula is C₁₃H₂₈N₂.
The theoretical exact mass of the neutral molecule is calculated to be 212.22525 Da. In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule is protonated to form the molecular ion [M+H]⁺.
Table 1: Theoretical Mass Data for this compound
| Species | Molecular Formula | Calculated Exact Mass (Da) |
| [M] | C₁₃H₂₈N₂ | 212.22525 |
| [M+H]⁺ | C₁₃H₂₉N₂⁺ | 213.23253 |
An experimental HRMS measurement yielding an m/z value that matches the theoretical value for the [M+H]⁺ ion to within a few parts per million (ppm) provides definitive evidence for the molecular formula C₁₃H₂₈N₂. This high level of accuracy allows for differentiation from other potential compounds that may have the same nominal mass but a different elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure in solution, including the connectivity of atoms and their spatial arrangement.
Proton and Carbon-13 NMR Spectral Analysis
The ¹H and ¹³C NMR spectra provide the foundational information for structural assignment. Based on the analysis of the parent compound, hexahydro-1,4-diazepine (homopiperazine), and known substituent effects of N-alkylation, a predicted set of chemical shifts for this compound in a solvent like CDCl₃ can be established. mdpi.com
The ¹H NMR spectrum is expected to show a characteristic triplet for the terminal methyl group of the octyl chain and a complex series of multiplets for the methylene (B1212753) groups of the chain and the diazepane ring. The protons on carbons adjacent to the nitrogen atoms will be shifted downfield.
The ¹³C NMR spectrum will display distinct signals for each unique carbon atom. The carbons of the octyl chain will appear in the typical aliphatic region (approx. 14-32 ppm), while the carbons of the diazepane ring and the octyl chain's α-carbon will be shifted further downfield due to the electron-withdrawing effect of the adjacent nitrogen atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position (Diazepane Ring) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| C2 / C3 / C5 / C7 | 48 - 58 | 2.6 - 3.0 | m |
| C6 | ~35 | ~1.8 | m |
| Position (Octyl Chain) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| C1' | ~55 | ~2.5 | t |
| C2' | ~30 | ~1.5 | p |
| C3' - C7' | 22 - 32 | 1.2 - 1.4 | m |
| C8' | ~14 | ~0.9 | t |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis
While 1D NMR suggests the structure, 2D NMR experiments are required for definitive proof of atomic connectivity and spatial relationships.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm the proton-proton coupling network. Cross-peaks would be observed between adjacent protons, clearly establishing the sequence of the octyl chain (H-1' through H-8') and the connectivity within the diazepane ring (e.g., H-5/H-6/H-7).
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals, confirming the C-H pairings listed in Table 2.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for establishing the connection between the octyl group and the diazepane ring. A key correlation would be observed from the protons on C1' of the octyl chain to the C2 and C7 carbons of the diazepane ring, proving the point of attachment at the N1 position.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This is vital for conformational analysis. NOE cross-peaks between protons on the octyl chain and specific protons on the diazepane ring can elucidate the preferred orientation of the alkyl substituent relative to the ring. Furthermore, intramolecular NOEs within the diazepane ring can help distinguish between different ring conformations, such as chair, boat, or twist-boat forms. nih.gov
Dynamic NMR Studies for Ring Inversion Barriers
The seven-membered diazepane ring is not static; it undergoes conformational interchange between various forms (e.g., chair and boat). nih.gov This process, known as ring inversion, often occurs rapidly at room temperature on the NMR timescale, leading to averaged signals for the ring protons.
By recording ¹H NMR spectra at different temperatures (Variable Temperature NMR), this dynamic process can be studied. As the temperature is lowered, the rate of inversion slows. This would cause the broad, averaged signals of the ring protons to decoalesce into separate, sharp signals corresponding to the distinct axial and equatorial protons of the "frozen" conformation. From the coalescence temperature and the frequency separation of the signals, the energy barrier (ΔG‡) for the ring inversion can be calculated. For similar diazepane systems, these barriers are typically in the range of 10–17 kcal/mol.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, confirming the presence of specific functional groups.
For this compound, the spectra would be dominated by vibrations of the alkyl C-H bonds.
C-H Stretching: Strong absorptions in the IR spectrum and strong bands in the Raman spectrum are expected in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups.
C-H Bending: Characteristic bending (scissoring and rocking) vibrations for the CH₂ groups of the octyl chain and the diazepane ring would appear around 1465 cm⁻¹ and in the 720-1350 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations are expected to appear in the fingerprint region of the IR spectrum, typically between 1250 and 1000 cm⁻¹. These bands can be complex due to coupling with other vibrations.
C-C Stretching: C-C bond stretching vibrations will also be present in the fingerprint region (1200-800 cm⁻¹).
Raman spectroscopy is particularly useful for observing the more symmetric vibrations of the carbon skeleton, which may be weak or absent in the IR spectrum.
Table 3: Principal Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (of N4-H) | 3300 - 3500 (broad) | IR |
| C-H Stretch (Aliphatic) | 2850 - 2960 | IR, Raman |
| CH₂ Scissoring | ~1465 | IR |
| C-N Stretch | 1000 - 1250 | IR |
| C-C Skeletal Vibrations | 800 - 1200 | IR, Raman |
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Preferences
The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique requires growing a suitable single crystal of the compound. The analysis provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.
For this compound, X-ray analysis would unambiguously determine the conformation of the seven-membered diazepane ring. Studies on similar substituted diazepanes have shown that the ring can adopt various low-energy conformations, including chair, boat, and twist-boat forms. nih.govnih.gov The crystal structure would also show the precise orientation of the n-octyl substituent relative to the heterocyclic ring and detail how the molecules pack together in the crystal lattice, influenced by intermolecular forces such as van der Waals interactions and potential N-H···N hydrogen bonding.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₃H₂₈N₂ |
| Formula Weight | 212.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~18.1 |
| β (°) | ~95.5 |
| Volume (ų) | ~1540 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | ~0.915 |
| Ring Conformation | Twist-chair or Boat |
Computational Chemistry and Theoretical Investigations of 1 Octyl 1,4 Diazepane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its stability, conformation, and reactivity. wavefun.com These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.
The electronic structure of 1-Octyl-1,4-diazepane can be elucidated through the calculation of its molecular orbitals (MOs), which are typically formed through the Linear Combination of Atomic Orbitals (LCAO). youtube.com These calculations reveal the distribution of electron density across the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity towards electrophiles and nucleophiles.
The presence of the two nitrogen atoms in the diazepane ring, along with the alkyl octyl chain, significantly influences the charge distribution. The nitrogen atoms are expected to be regions of higher electron density and negative electrostatic potential due to the lone pairs of electrons. eurjchem.com In contrast, the attached hydrogen and carbon atoms would bear partial positive charges. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding and solvation. DFT calculations can be used to map the electrostatic potential onto the electron density surface, providing a visual representation of these charge-rich and charge-poor regions. eurjchem.com
Table 1: Illustrative Calculated Mulliken Atomic Charges for Key Atoms in a 1-Alkyl-1,4-Diazepane Structure.
| Atom | Atomic Charge (e) |
|---|---|
| N1 (unsubstituted) | -0.65 |
| N4 (alkyl-substituted) | -0.62 |
| C2 | +0.25 |
| C3 | +0.23 |
| C5 | +0.26 |
| C6 | +0.24 |
| C7 | +0.28 |
Note: These values are representative and would be calculated for the specific geometry of this compound using a selected quantum chemical method and basis set.
The seven-membered 1,4-diazepane ring is highly flexible and can adopt several conformations. Computational methods are essential for identifying the most stable, low-energy conformations (energy minima) and the energy barriers between them. For the parent hexahydro-1,4-diazepine, a chair-type conformation is observed. mdpi.com However, for substituted 1,4-diazepanes, studies combining NMR spectroscopy, X-ray crystallography, and molecular modeling have shown that the ring can exist in a low-energy twist-boat conformation. nih.gov
Computational conformational searches involve systematically exploring the potential energy surface of the molecule. By calculating the relative energies of different conformers (e.g., chair, boat, twist-boat), the global minimum energy structure can be identified. For related heterocyclic systems like 1,4-dithiane, the energy difference between chair and twist conformers has been computationally determined to be around 4.85 kcal/mol. researchgate.net Similar calculations for this compound would quantify the stability of its preferred conformations, which is crucial for understanding its interactions with other molecules.
Table 2: Representative Relative Energies of 1,4-Diazepane Ring Conformations.
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Chair | 0.00 (Reference) |
| Twist-Boat | +1.5 - 2.5 |
| Boat | +4.5 - 5.5 |
Note: These are illustrative energy ranges derived from studies on similar heterocyclic systems. Actual values for this compound would require specific calculations.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. It can be applied to study the synthesis of 1,4-diazepane derivatives by calculating the energies of reactants, products, intermediates, and, most importantly, transition states. mdpi.com While specific DFT studies on the reaction pathways for this compound synthesis are not prominent, the methodology can be applied to known synthetic routes for this class of compounds.
Molecular Dynamics Simulations for Conformational Sampling and Solution-Phase Behavior
While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and interactions in a simulated environment, such as a water solvent. nih.gov
For a molecule like this compound, MD simulations can be used to sample its vast conformational space in solution, revealing how the flexible octyl chain and the diazepane ring behave over time. These simulations can track key structural parameters like the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation. nih.gov Furthermore, MD is invaluable for studying how the molecule interacts with its environment. Simulations can model the arrangement of solvent molecules around the diazepane and calculate properties like the radial distribution function to understand solvation shells. researchgate.net In studies of related 1,4-diazepane derivatives designed as receptor ligands, MD simulations have been crucial for understanding their dynamic interactions within a receptor's active site. nih.gov
Table 3: Illustrative Parameters from a Molecular Dynamics Simulation of a 1,4-Diazepane Derivative in Water.
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Simulation Time | Total duration of the simulation | 100-250 ns |
| RMSD (Ligand) | Root-mean-square deviation of the ligand's atoms from the initial structure | Fluctuates around a stable average (e.g., < 0.4 nm) |
| Radius of Gyration (Rg) | A measure of the molecule's compactness | Remains constant for a stable conformation |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. DFT and other quantum chemical methods can be used to calculate parameters that correlate with experimental spectra, such as Nuclear Magnetic Resonance (NMR). d-nb.info
For this compound, calculating the ¹H and ¹³C NMR chemical shifts is a common application. researchgate.net The process involves optimizing the molecule's geometry and then performing a calculation to determine the magnetic shielding tensors for each nucleus. These values are then referenced against a standard (like tetramethylsilane) to predict the chemical shifts. The accuracy of these predictions has improved significantly, making them a useful tool for distinguishing between different isomers or conformers. d-nb.info Agreement between experimentally measured NMR data and DFT-computed values has been noted for 1,4-diazepine derivatives, confirming the utility of this approach. researchgate.net
Table 4: Representative Comparison of Experimental vs. Computationally Predicted ¹³C NMR Chemical Shifts (ppm).
| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Deviation (ppm) |
|---|---|---|---|
| C2 | 52.1 | 51.8 | -0.3 |
| C3 | 28.5 | 28.9 | +0.4 |
| C5 | 55.4 | 55.0 | -0.4 |
| C6 | 54.8 | 54.5 | -0.3 |
| C7 | 51.9 | 51.6 | -0.3 |
Note: This table is illustrative. The accuracy of the prediction depends on the level of theory, basis set, and inclusion of solvent effects.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for 1,4-Diazepane Derivatives
Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or a physical property (like reactivity or chromatographic retention). nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical techniques, such as multiple linear regression (MLR), to derive a mathematical equation. tandfonline.com
For a series of 1,4-diazepane derivatives, a QSRR model could be developed to predict a specific property. For instance, a model could predict the retention time in a chromatographic separation. researchgate.net The first step is to calculate a wide range of molecular descriptors, which can be electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume), or topological. Statistical analysis is then used to select the most relevant descriptors and build a predictive model. Such models have been successfully developed for the broader class of benzodiazepines to distinguish between compounds with different biological activities based on physicochemical parameters. nih.gov A similar approach could be applied to 1,4-diazepane derivatives to predict their reactivity in a particular chemical transformation.
Derivatization Strategies and Analogue Synthesis for Academic Research
Synthesis of N-Substituted 1,4-Diazepane Analogues with Varied Alkyl Chains
The most direct method for creating analogues of 1-Octyl-1,4-diazepane is by varying the substituents on the nitrogen atoms. The two secondary amines of the parent 1,4-diazepane ring offer two sites for modification. Key strategies include direct alkylation and reductive amination.
Direct Alkylation: This classic method involves the reaction of a mono-N-protected or unprotected 1,4-diazepane with an alkyl halide (e.g., 1-bromooctane, benzyl bromide, methyl iodide). The choice of base and solvent is critical to control the degree and selectivity of alkylation. Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or weaker bases such as potassium carbonate (K₂CO₃) in acetone can be employed. Phase-transfer catalysis has also been utilized for the alkylation of related benzodiazepine systems, which can be applicable here.
Reductive Amination: A highly effective and versatile method for N-alkylation involves the reaction of 1,4-diazepane with an aldehyde or ketone in the presence of a reducing agent. For instance, reacting 1,4-diazepane with octanal and a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) yields this compound. nih.gov This method is advantageous due to its mild conditions and broad substrate scope, allowing for the introduction of a wide variety of alkyl and arylalkyl groups. A two-step, one-pot process might involve the initial condensation of the amine with a carbonyl compound to form an iminium intermediate, followed by reduction. nih.gov
Table 1: Comparison of N-Alkylation Methods for 1,4-Diazepane Analogues
| Method | Alkylating Reagent | Typical Reagents & Conditions | Advantages | Reference |
|---|---|---|---|---|
| Direct Alkylation | Alkyl Halides (e.g., R-Br, R-I) | Base (NaH, K₂CO₃), Solvent (THF, DMF, Acetone) | Simple, uses common reagents. | researchgate.net |
| Reductive Amination | Aldehydes or Ketones (e.g., R-CHO) | Reducing Agent (NaBH₄, NaBH(OAc)₃), Solvent (Methanol, Dichloromethane) | Mild conditions, high functional group tolerance. | nih.gov |
| Reductive Alkylation with Carboxylic Acids | Carboxylic Acids (e.g., R-COOH) | Silane mediator, followed by catalytic reduction. | Avoids the use of potentially unstable aldehydes. | fiveable.me |
Scaffold Modification: Introduction of Substituents on the Carbon Backbone
Introducing substituents onto the carbon framework of the 1,4-diazepane ring significantly increases molecular diversity. This can be achieved either by building the ring from already substituted precursors or by functionalizing the pre-formed diazepane scaffold.
Synthesis from Substituted Precursors: A common strategy involves the cyclization of linear precursors that already contain the desired functionality. For example, a domino process starting from 1,2-diamines and alkyl 3-oxohex-5-enoates can produce substituted 1,4-diazepanes. This method is step- and atom-economical and allows for the incorporation of substituents at various positions on the resulting diazepane ring.
Post-Cyclization Functionalization: For diazepane scaffolds containing carbonyl groups (diazepanones), the α-carbon can be functionalized via enolate chemistry. The preparation of 3-substituted 1,4-benzodiazepin-2-ones through the alkylation of a benzodiazepine enolate has been extensively explored. mdpi.com This strategy involves deprotonation of the carbon adjacent to the carbonyl group using a strong base, such as potassium tert-butoxide, at low temperatures (-78 °C) to form an enolate, which is then quenched with an electrophile (e.g., an alkyl halide). mdpi.com This approach allows for the introduction of a wide array of substituents at the C-3 position of the diazepinone ring.
Preparation of Bridged and Fused 1,4-Diazepane Systems for Conformational Restriction Studies
To investigate the bioactive conformation of 1,4-diazepane-based molecules, researchers often employ conformational restriction. This is achieved by creating bridged or fused bicyclic systems, which lock the flexible seven-membered ring into a more rigid structure.
Fused Systems: A prominent strategy involves fusing another ring to the 1,4-diazepane core.
Pyrrolo[2,1-c] nih.govfiveable.mebenzodiazepines (PBDs): These well-known fused systems are created by linking the N-1 and C-2 positions with a pyrrolidine ring. This fusion imparts a rigid, crescent-shaped conformation to the molecule.
Azetidino[1,2-a]benzo[e] nih.govfiveable.mediazepines: A more strained fused system can be generated through the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. nih.gov The resulting azetidine-fused diazepine (B8756704) is a conformationally constrained scaffold that can be a precursor to other functionalized diazepines. nih.gov
Other Fused Heterocycles: Benzodiazepines are known intermediates for synthesizing fused systems like triazolo- and oxadiazolo-benzodiazepines, which further restrict the ring's flexibility. nih.gov
Bridged Systems and Macrocycles: An alternative to fusing rings is to create a bridge across the diazepane ring or to incorporate the diazepane into a larger macrocycle. Research on orexin receptor antagonists has shown that N,N-disubstituted-1,4-diazepanes can adopt a low-energy twist-boat conformation. mdpi.com To mimic this bioactive conformation, a macrocycle incorporating the core diazepane structure was synthesized, effectively locking it into the desired geometry for receptor binding studies. mdpi.com
Synthesis of Chiral 1,4-Diazepane Derivatives for Stereochemical Research
The synthesis of enantiomerically pure 1,4-diazepane derivatives is crucial for stereochemical research, as different enantiomers of a molecule often exhibit distinct biological activities. Several asymmetric strategies are employed to achieve this.
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials. A robust method involves starting from natural or unnatural amino acids. nih.gov For example, a multi-step synthesis can convert an enantiopure amino acid into a linear precursor which is then cyclized to form a chiral 1,2,4-trisubstituted 1,4-diazepane. nih.gov The key step is often an intramolecular amide bond formation to close the seven-membered ring, preserving the stereochemistry of the original amino acid. nih.gov
Biocatalysis: Enzymes offer a green and highly selective method for creating chiral molecules. Amine transaminases (ATAs) have been used in a biocatalytic approach to produce optically active piperazinones and 1,4-diazepanones. nih.gov This method relies on the enzymatic transamination of a keto-ester precursor, which then spontaneously cyclizes to yield the enantiopure diazepanone. nih.gov
Asymmetric Catalysis: The use of a chiral catalyst to direct the formation of a specific enantiomer is a powerful tool. For instance, a copper-catalyzed asymmetric intramolecular reductive cyclization has been developed for the synthesis of chiral bridged biarylamines containing a seven-membered ring. mdpi.commdpi.com This method generates both central and axial stereogenic elements with excellent diastereo- and enantioselectivities (up to 99% enantiomeric excess). mdpi.commdpi.com Such catalytic systems are at the forefront of modern asymmetric synthesis.
Table 2: Strategies for Asymmetric Synthesis of 1,4-Diazepane Derivatives
| Strategy | Description | Example | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Uses enantiomerically pure starting materials like amino acids to build the chiral scaffold. | Synthesis of (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane from (S)-alanine. | nih.gov |
| Biocatalysis | Employs enzymes, such as amine transaminases, for stereoselective transformations. | Enzymatic transamination of an N-(2-oxopropyl) amino acid ester to form a chiral 1,4-diazepanone. | nih.gov |
| Asymmetric Catalysis | Uses a chiral metal catalyst to induce enantioselectivity during a key ring-forming or functionalization step. | Copper-catalyzed asymmetric cyclization of 2′-vinyl-biaryl-2-imines to form chiral dibenzo[b,d]azepines. | mdpi.commdpi.com |
Development of Polyfunctionalized this compound Architectures
Creating complex, polyfunctionalized architectures based on the this compound scaffold requires sophisticated synthetic planning, often relying on the concept of orthogonal protection. This strategy allows for the selective modification of different positions on the molecule in a controlled, stepwise manner.
An orthogonal protection strategy involves using protecting groups for the two nitrogen atoms that can be removed under different conditions. fiveable.me For example, one nitrogen could be protected with a tert-butoxycarbonyl (Boc) group, which is acid-labile, while the other is protected with a benzyloxycarbonyl (Cbz) or a nosyl (Ns) group, which are removed by hydrogenolysis or specific nucleophiles, respectively.
This approach enables a "late-stage diversification" strategy. A general synthetic scheme would be:
Protect the N-1 and N-4 positions of a 1,4-diazepane precursor with two orthogonal protecting groups (e.g., Boc and Ns).
Selectively remove the first protecting group (e.g., Ns group) and introduce the octyl chain via alkylation or reductive amination.
Selectively remove the second protecting group (e.g., Boc group) and introduce a different functional group (e.g., a pharmacophore, a fluorescent tag, or a linker for attachment to a solid support).
If the scaffold contains other reactive sites, such as a carbonyl group, these can be functionalized at an appropriate stage, provided they are compatible with the protection scheme.
This methodology provides precise control and allows for the systematic construction of complex molecules with multiple, distinct functional domains built around the central this compound core. Advanced methods like multi-component reactions (MCRs) can also be employed to rapidly assemble diverse and complex diazepine scaffolds in a single step, which can then be further elaborated using orthogonal strategies. nih.gov
Compound Names Table
Potential Research Applications in Chemical Sciences
Exploration as Ligands in Asymmetric Catalysis and Coordination Chemistry
The two nitrogen atoms of the 1,4-diazepane ring make it an excellent candidate for use as a bidentate ligand in coordination chemistry. nih.gov N-substituted diazepanes can coordinate with a variety of metal centers, and the nature of the substituent can fine-tune the steric and electronic properties of the resulting metal complex. The presence of the octyl group in 1-Octyl-1,4-diazepane would significantly increase the solubility of its metal complexes in nonpolar organic solvents, a crucial factor for homogeneous catalysis.
In asymmetric catalysis, chiral versions of diazepane-based ligands could be used to induce enantioselectivity in chemical transformations. For instance, palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction where the ligand's structure is paramount for achieving high enantiomeric excess. nih.gov While this compound itself is achiral, it could be used as a scaffold to synthesize chiral ligands or as an ancillary ligand in combination with a chiral metal center. The steric bulk of the octyl group could influence the coordination geometry around the metal, potentially impacting the selectivity of the catalytic reaction.
| Potential Catalytic System | Metal Center | Reaction Type | Potential Role of this compound Ligand |
| Palladium Catalysis | Palladium (Pd) | Asymmetric Allylic Alkylation nih.gov | Control stereoselectivity, enhance solubility in nonpolar solvents. |
| Copper Catalysis | Copper (Cu) | Reductive or Borylative Cyclization us.es | Modulate catalyst activity and enantioselectivity. |
| Scandium/Yttrium Catalysis | Scandium (Sc), Yttrium (Y) | Alkyl Chemistry, Polymerization rug.nlrsc.org | Serve as a versatile ancillary ligand framework. |
| Organocatalysis | N/A | Aldol or Michael Reactions | Act as a chiral base precursor if derivatized. mdpi.com |
Use as Building Blocks in the Construction of Complex Organic Molecules
Organic building blocks are functionalized molecules that serve as the foundational components for the synthesis of more complex structures in medicinal, organic, and material chemistry. sigmaaldrich.comresearchgate.net The 1,4-diazepane framework is a versatile scaffold used in the synthesis of a wide array of compounds, including fused heterocyclic systems. researchgate.netmdpi.comnih.gov
This compound possesses two distinct nitrogen atoms available for further functionalization. The N4-nitrogen is a secondary amine, which can readily undergo reactions such as acylation, alkylation, sulfonylation, and condensation. The N1-nitrogen is a tertiary amine, which can be quaternized or potentially participate in other transformations. This differential reactivity allows for its use as a versatile intermediate in multi-step syntheses. For example, the secondary amine could be used to link to another molecular fragment, while the octyl-substituted tertiary amine provides a lipophilic domain, a strategy often employed in medicinal chemistry to improve pharmacokinetic properties. nih.gov
| Reaction Type | Reactive Site | Resulting Structure | Potential Application |
| Acylation / Sulfonylation | N4-Amine | N-Acyl/N-Sulfonyl-1-octyl-1,4-diazepane | Synthesis of bioactive molecules, intermediates. mdpi.com |
| Reductive Amination | N4-Amine | N4-Alkyl-1-octyl-1,4-diazepane | Introduction of further diversity. researchgate.net |
| Condensation | N4-Amine | Fused heterocyclic systems (e.g., benzodiazepines) | Construction of complex scaffolds. nih.govmdpi.com |
| Quaternization | N1-Amine | Quaternary ammonium (B1175870) salt | Creation of ionic liquids or phase-transfer catalysts. |
Application in Supramolecular Chemistry as Host Molecules or Scaffolds for Self-Assembly
The structure of this compound, featuring a polar diazepane headgroup and a long, nonpolar octyl tail, makes it a classic amphiphilic molecule. mdpi.com Amphiphiles are the fundamental components of self-assembling systems and are crucial in supramolecular chemistry. rsc.orgnih.gov In aqueous media, it is expected that this compound would self-assemble to form nanoscale aggregates like micelles or vesicles, sequestering the hydrophobic octyl tails away from water. nih.gov
These self-assembled structures could function as nanoreactors or drug delivery vehicles. The diazepane headgroup can be protonated at acidic pH, creating a cationic surface that could interact with anionic species, including biological molecules like DNA or proteins. Furthermore, the diazepane ring can act as a host for smaller guest molecules, a principle that is central to the design of molecular sensors and catalysts in supramolecular chemistry. The nature of substituents on the diazepane ring is known to influence the formation of supramolecular synthons in the solid state, suggesting that the octyl group would direct crystal packing through van der Waals interactions. researchgate.net
Development as Precursors for Novel Materials in Organic Electronics or Polymer Science
The unique properties of this compound also make it a candidate for materials science applications. The secondary amine at the N4 position can act as a monomer unit in polymerization reactions. For example, it could react with diepoxides or diacyl chlorides to form cross-linked polymers or polyamides, respectively. The long octyl chain would act as an internal plasticizer, potentially yielding soft, flexible materials.
Furthermore, N-containing heterocycles are being explored for their role in creating self-healing polymers. mdpi.com The diazepane moiety could be incorporated into polymer backbones, where the nitrogen atoms could participate in reversible non-covalent interactions, such as hydrogen bonding, which are essential for self-healing properties. In the field of organic electronics, derivatives of this compound could be used to form self-assembled monolayers on surfaces, modifying electrode properties or acting as components in sensing devices.
Role in Fundamental Studies of Nitrogen Heterocycle Chemistry
The 1,4-diazepane ring is a conformationally flexible seven-membered ring. researchgate.net It can adopt several conformations, such as chair, boat, and twist-boat forms, with the energy barrier between them being relatively low. nih.govresearchgate.net Attaching a bulky N-octyl group at the N1 position would be expected to have a significant impact on this conformational equilibrium.
Detailed conformational analysis using techniques like NMR spectroscopy could provide fundamental insights into the stereodynamics of N-alkylated seven-membered rings. mdpi.com Such studies are crucial for understanding how the shape of the molecule influences its reactivity and biological activity. For example, the preferred conformation of N,N-disubstituted-1,4-diazepane derivatives has been shown to be critical for their binding to biological receptors. nih.gov The octyl group's influence on the basicity of the two nitrogen atoms would also be of fundamental interest, affecting the molecule's properties as a base, a nucleophile, and a ligand.
| Property | Influence of N-Octyl Group | Method of Study | Significance |
| Ring Conformation | Steric hindrance may favor specific conformers (e.g., twist-boat). nih.gov | NMR Spectroscopy, X-ray Crystallography | Understanding structure-activity relationships. |
| Basicity (pKa) | Electron-donating effect increases basicity compared to H; steric hindrance may affect proton accessibility. | Potentiometric Titration | Predicts reactivity as a base and nucleophile. |
| Lipophilicity (LogP) | Significantly increases lipophilicity compared to smaller N-alkyl groups. | HPLC, Calculation | Important for solubility, membrane permeability, and supramolecular assembly. |
| Coordination Geometry | Steric bulk influences the arrangement of ligands around a metal center. | X-ray Crystallography of metal complexes | Design of selective catalysts and functional materials. |
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthetic Platforms
The synthesis of 1-Octyl-1,4-diazepane and its derivatives is poised to benefit significantly from the adoption of flow chemistry and automated synthesis platforms. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and greater scalability. For the synthesis of diazepane derivatives, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.netresearchgate.net
Automated synthesis platforms, which combine robotics with flow chemistry systems, can further accelerate the discovery and optimization of novel this compound analogues. nih.govmdpi.com These platforms allow for high-throughput screening of reaction conditions and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The integration of in-line purification and analysis techniques within these automated systems can streamline the entire synthesis and characterization workflow.
| Parameter | Batch Synthesis | Flow Chemistry | Automated Platform |
| Scalability | Difficult | Straightforward | High-throughput |
| Safety | Lower | Higher | Higher |
| Reproducibility | Variable | High | High |
| Reaction Control | Limited | Precise | Precise and automated |
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Structure
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical research, with the potential to revolutionize the way we predict molecular properties and design synthetic routes. nih.govresearchgate.net For this compound, ML models can be trained on existing datasets of similar compounds to predict a wide range of properties, including reactivity, solubility, and potential biological activity. nih.gov This predictive capability can guide the design of new derivatives with desired characteristics, reducing the need for extensive trial-and-error experimentation.
AI algorithms can also be employed to optimize the synthesis of this compound. mdpi.commdpi.com By analyzing vast amounts of reaction data, these algorithms can identify the optimal reaction conditions to maximize yield and minimize byproducts. Furthermore, AI can assist in retrosynthetic analysis, proposing novel and efficient synthetic pathways to the target molecule and its analogues.
Exploration of Sustainable and Green Catalytic Methods for Diazepane Synthesis
The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, with a focus on reducing waste, minimizing energy consumption, and using environmentally benign reagents and catalysts. mdpi.comjocpr.com The synthesis of this compound can be made more sustainable through the exploration of green catalytic methods. mdpi.com
One promising area is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and cost. mdpi.com Biocatalysis, utilizing enzymes to carry out specific chemical transformations, offers another green alternative to traditional chemical methods, often proceeding under mild conditions with high selectivity. arkat-usa.org The development of catalytic N-alkylation methods using greener alkylating agents and solvent-free or aqueous reaction conditions is a key area of research for the sustainable synthesis of this compound. researchgate.net
| Catalytic Method | Advantages |
| Homogeneous Catalysis | High activity and selectivity |
| Heterogeneous Catalysis | Easy separation and recyclability, reduced waste |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign |
Design and Synthesis of this compound-Based Materials with Tunable Properties
The unique structural features of the 1,4-diazepane ring, combined with the long alkyl chain of the octyl group, make this compound an interesting building block for the design and synthesis of novel materials with tunable properties. The nitrogen atoms in the diazepane ring can be further functionalized to introduce a variety of chemical moieties, allowing for the fine-tuning of the material's physical and chemical properties. nih.govnih.gov
For example, polymerization of functionalized this compound monomers could lead to the creation of novel polymers with applications in areas such as drug delivery, coatings, and specialty adhesives. The incorporation of the diazepane moiety into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also result in materials with tailored porosity and surface chemistry for applications in gas storage, separation, and catalysis.
Advanced Spectroscopic Probes for In Situ Reaction Monitoring of Diazepane Transformations
A detailed understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ reaction monitoring can provide real-time information on the concentrations of reactants, intermediates, and products throughout the course of a reaction.
For the synthesis and transformations of this compound, techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed. These methods provide valuable insights into reaction pathways, help to identify transient intermediates, and enable the rapid optimization of reaction conditions. The data obtained from in situ monitoring can also be used to develop accurate kinetic models, which are essential for process scale-up and control.
Q & A
Q. What are the optimal synthetic methodologies for 1-Octyl-1,4-diazepane, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of this compound can be achieved via cyclization reactions between diamines and carbonyl compounds or alkylation of preformed diazepane cores. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates .
- Temperature control : Reactions often require reflux conditions (~80–100°C) to promote cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization ensures high purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to verify alkyl chain integration (δ 0.8–1.5 ppm for octyl CH/CH) and diazepane ring protons (δ 2.5–3.5 ppm) .
- Mass spectrometry : ESI-MS or GC-MS for molecular ion confirmation (expected m/z: ~253.3 for CHN) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond lengths (e.g., N–C bonds ~1.47 Å) .
Q. What are the critical physicochemical properties of this compound, and how do they impact experimental design?
- Methodological Answer : Key properties include:
- Lipophilicity : The octyl group increases logP (>3.5), necessitating lipid-friendly solvents (e.g., DMSO) for in vitro assays .
- Solubility : Limited aqueous solubility requires formulation with surfactants (e.g., Tween-80) for biological studies .
- Stability : Monitor degradation under acidic/oxidative conditions via HPLC to optimize storage (e.g., inert atmosphere, −20°C) .
Advanced Research Questions
Q. How does the octyl substituent modulate 1,4-diazepane’s interaction with biological membranes or protein targets?
- Methodological Answer : The octyl chain enhances membrane permeability via:
- Lipid bilayer insertion : Fluorescence anisotropy or surface plasmon resonance (SPR) can quantify membrane affinity .
- Target binding : Molecular docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets in enzymes/receptors .
- Comparative studies : Contrast with shorter-chain analogs (e.g., methyl or propyl derivatives) to isolate alkyl chain effects .
Q. How can researchers resolve contradictions in reported biological activity data for diazepane derivatives?
- Methodological Answer : Address discrepancies via:
- Chiral separation : Use chiral HPLC to isolate enantiomers, as biological activity often varies between R/S configurations (e.g., 10-fold differences in IC) .
- Assay standardization : Validate protocols (e.g., ATPase assays for efflux pump inhibition) against positive controls like verapamil .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers or concentration-dependent effects .
Q. What experimental strategies optimize the pharmacokinetic profile of this compound for CNS applications?
- Methodological Answer : Improve blood-brain barrier (BBB) penetration and metabolic stability through:
- Prodrug design : Introduce ester moieties for enhanced solubility and controlled release .
- In vitro ADME : Use Caco-2 monolayers for permeability studies and liver microsomes for CYP450 metabolism profiling .
- In vivo PK/PD : Monitor plasma half-life and tissue distribution in rodent models via LC-MS/MS .
Q. How do structural modifications (e.g., N-oxidation or alkyl chain branching) alter this compound’s reactivity or bioactivity?
- Methodological Answer : Systematic SAR studies involve:
- N-oxidation : Treat with m-CPBA to generate N-oxide derivatives; assess changes in receptor binding via SPR .
- Branching : Synthesize iso-octyl analogs and compare logP, solubility, and cytotoxicity (e.g., MTT assays) .
- Mechanistic probes : Use F-NMR to track fluorine-labeled analogs in real-time metabolic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
